ZINC cyanide
Overview
Description
Zinc Cyanide is an inorganic compound with the formula Zn(CN)2 . It appears as a white solid that is mainly used for electroplating zinc but also has specialized applications for the synthesis of organic compounds .
Synthesis Analysis
Zinc Cyanide can be synthesized by combining aqueous solutions of cyanide and zinc ions, for example via the double replacement reaction between KCN and ZnSO4 . For commercial applications, some effort is made to avoid halide impurities by using acetate salts of zinc .Molecular Structure Analysis
In Zinc Cyanide, zinc adopts the tetrahedral coordination environment, all linked by bridging cyanide ligands . The structure consists of two “interpenetrating” structures .Chemical Reactions Analysis
Typical for an inorganic polymer, Zinc Cyanide is insoluble in most solvents . The solid dissolves in, or more precisely, is degraded by, aqueous solutions of basic ligands such as hydroxide, ammonia, and additional cyanide to give anionic complexes .Physical And Chemical Properties Analysis
Zinc Cyanide has a molar mass of 117.444 g/mol . It is a white solid with a density of 1.852 g/cm3 . It is insoluble in water . It decomposes at a melting point of 800°C .Scientific Research Applications
Electroplating
Zinc Cyanide is commonly used in the electroplating of zinc . This process involves creating a thin coating of zinc on the surface of another metal to provide a protective layer.
Gatterman Reaction
In the Gatterman reaction , Zinc Cyanide is used for the introduction of the formyl group into aromatic compounds . This reaction is a method used in organic chemistry for the synthesis of aldehydes.
Preparation of Specific Compounds
Zinc Cyanide is used to prepare 2-hydroxy-1-nafthaldehyde and mesitaldehyde . These compounds have various applications in the field of organic chemistry.
Analytical Chemistry
In analytical chemistry , Zinc Cyanide is used in chemical analysis . It can be used as a reagent in various chemical reactions to help identify or quantify another substance.
Catalyst for Cyanosilylation
Zinc Cyanide acts as a catalyst for the cyanosilylation of aldehydes and ketones . Cyanosilylation is a process used to introduce a cyano group into a molecule, which can be useful in the synthesis of various organic compounds.
Reaction with Triethyl-benzene
Zinc Cyanide reacts with 1,3,5-triethyl-benzene to produce 2,4,6-triethyl-benzaldehyde . This reaction can be used in the synthesis of specific organic compounds.
Preparation of Nanoparticles
Zinc Cyanide nanoparticles can be prepared by solid-phase pyrolysis of zinc-phthalocyanine . These nanoparticles have potential applications in various fields such as materials science and nanotechnology.
Mechanism of Action
- By binding to cytochrome oxidase, zinc cyanide prevents cells from using oxygen, leading to rapid cell death .
Target of Action
Mode of Action
Pharmacokinetics
Action Environment
Safety and Hazards
properties
IUPAC Name |
zinc;dicyanide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CN.Zn/c2*1-2;/q2*-1;+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLDTDOJJJZVBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[Zn+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Zn(CN)2, C2N2Zn | |
Record name | ZINC CYANIDE | |
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Record name | zinc cyanide | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Zinc_cyanide | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Zinc cyanide appears as a white powder. Insoluble in water. Toxic by inhalation (dust and the hydrogen cyanide from slight decomposition) and by ingestion. Produces toxic oxides of nitrogen in fires. Used in medicine, in metal plating, and in chemical analysis., Colorless or white solid with an odor of bitter almonds; Insoluble in water; [Merck Index] Insoluble in water; Releases hydrogen cyanide upon contact with mineral acids; [Sullivan, p. 707] | |
Record name | ZINC CYANIDE | |
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URL | https://cameochemicals.noaa.gov/chemical/4808 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Zinc cyanide | |
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Solubility |
Sol in solutions of alkali cyanides or hydroxides, INSOL IN ALCOHOL, 0.0005 g/100 cc water at 20 °C, Sol in ammonium | |
Record name | ZINC CYANIDE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1051 | |
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Density |
1.85 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.852 at 20 °C/4 °C | |
Record name | ZINC CYANIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4808 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | ZINC CYANIDE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1051 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
CYANIDE HAS A VERY HIGH AFFINITY FOR IRON IN FERRIC STATE. WHEN ABSORBED /CYANIDE/ ... REACTS READILY WITH ... IRON OF CYTOCHROME OXIDASE IN MITOCHONDRIA; CELLULAR RESPIRATION IS THUS INHIBITED & CYTOTOXIC HYPOXIA RESULTS. SINCE UTILIZATION OF OXYGEN IS BLOCKED, VENOUS BLOOD IS OXYGENATED AND IS ALMOST AS BRIGHT RED AS ARTERIAL BLOOD. RESPIRATION IS STIMULATED BECAUSE CHEMORECEPTIVE CELLS RESPOND AS THEY DO TO DECREASED OXYGEN. A TRANSIENT STAGE OF CNS STIMULATION WITH HYPERPNEA AND HEADACHE IS OBSERVED; FINALLY THERE ARE HYPOXIC CONVULSIONS AND DEATH DUE TO RESPIRATORY ARREST. /CYANIDE/, ... SINGLE DOSES OF CYANIDE PRODUCE ALTERATIONS IN PATTERN OF BRAIN METABOLITES CONSISTENT WITH DECR IN OXIDATIVE METABOLISM & INCR IN GLYCOLYSIS. DECR IN BRAIN GAMMA-AMINOBUTYRIC ACID ... HAVE BEEN ASCRIBED TO CYANIDE INHIBITION OF GLUTAMIC ACID DECARBOXYLASE. /CYANIDE/, THE CORTICAL GRAY MATTER, HIPPOCAMPUS, CORPORA STRIATA, & SUBSTANTIA NIGRA ARE COMMONLY AFFECTED /BY CYANIDE/. ... CYANIDE ALSO HAS PROPENSITY FOR DAMAGING WHITE MATTER, PARTICULARLY CORPUS CALLOSUM. CYANIDE INHIBITS CYTOCHROME OXIDASE & PRODUCES CYTOTOXIC ANOXIA, BUT ALSO CAUSES HYPOTENSION THROUGH ITS EFFECTS ON HEART. /CYANIDE/, The cyanide ion (CN-) ... forms complexes with a number of other chemicals (eg, in tissues) and has a strong affinity for cobalt. /Cyanide ion/, /CYANIDE/ ... REACTS ... WITH TRIVALENT IRON OF CYTOCHROME OXIDASE IN MITOCHONDRIA TO FORM THE CYTOCHROME OXIDASE-CN COMPLEX ... THE CYTOCHROME-OXIDASE-CN COMPLEX IS DISSOCIABLE; THE MITOCHONDRIAL ENZYME SULFURTRANSFERASE ... MEDIATES TRANSFER OF SULFUR FROM THIOSULFATE TO CYANIDE ION. THUS, THIOCYANATE IS FORMED ... KINETIC STUDIES INDICATE THAT THE CLEAVAGE OF THE THIOSULFATE SULFUR-SULFUR BOND IS THE RATE-LIMITING STEP IN THIS REACTION. RELATIVELY MINOR PATHWAYS INCL COMBINATION WITH CYSTINE TO FORM 2-IMINO-THIAZOLIDINE-4-CARBOXYLIC ACID, OXIDATION TO CARBON DIOXIDE & FORMATE, & FORMATION OF CYANOCOBALAMIN. /CYANIDE/ | |
Record name | ZINC CYANIDE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1051 | |
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Impurities |
Usually contains about 85% zinc cyanide, some water and oxide | |
Record name | ZINC CYANIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1051 | |
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Product Name |
ZINC cyanide | |
Color/Form |
White powder, COLORLESS, RHOMBIC CRYSTALS | |
CAS RN |
557-21-1 | |
Record name | ZINC CYANIDE | |
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URL | https://cameochemicals.noaa.gov/chemical/4808 | |
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Record name | Zinc cyanide | |
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Record name | Zinc cyanide (Zn(CN)2) | |
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Record name | Zinc cyanide | |
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Record name | ZINC CYANIDE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1051 | |
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Melting Point |
1472 °F (NTP, 1992), 800 °C, decomposes | |
Record name | ZINC CYANIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4808 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | ZINC CYANIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1051 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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